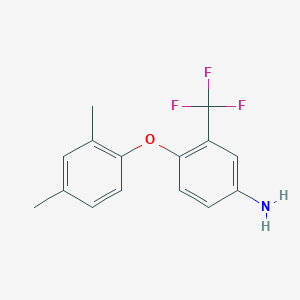
1,2,2,2-Tetrafluoroethanesulfonyl fluoride
Overview
Description
1,2,2,2-Tetrafluoroethanesulfonyl fluoride, also known as TFESF, is a monofunctionalized sulfonyl fluoride derivative . It has a molecular formula of C2HF5O2S and a molar mass of 184.085 Da .
Synthesis Analysis
1,2,2,2-Tetrafluoroethanesulfonyl fluoride is an organic solvent that is superacidic and acidic. It can be used as a fluorinated monomer in the manufacture of polymers . The functional groups on 1,2,2,2-Tetrafluoroethanesulfonyl fluoride react with other compounds to form new products .Molecular Structure Analysis
The molecular structure of 1,2,2,2-Tetrafluoroethanesulfonyl fluoride consists of two carbon atoms, one hydrogen atom, five fluorine atoms, two oxygen atoms, and one sulfur atom .Chemical Reactions Analysis
1,2,2,2-Tetrafluoroethanesulfonyl fluoride can react with other compounds to form new products . For example, it can be used as a reactant in organic synthesis .Physical And Chemical Properties Analysis
1,2,2,2-Tetrafluoroethanesulfonyl fluoride has a density of 2.174g/cm3 at 25°C . Its molecular weight is 184.09 g/mol .Scientific Research Applications
Synthetic Methodology involving the generation of the 1,1,2,2-Tetrafluoroethyl Radical
The Dolbier Group at the University of Florida has developed a method to prepare 1,1,2,2-tetrafluoroethanesulfonyl chloride and methods for its use to introduce the HCF2CF2 group into organic molecules . This synthetic methodology is valuable due to the unique physicochemical properties of 1,1,2,2-Tetrafluoroethyl-containing compounds, which have increasing potential application in drug discovery .
Photoinduced and Photoredox Chemistry
The 1,1,2,2-Tetrafluoroethanesulfonyl chloride can be used in photoinduced and photoredox chemistry . This involves the use of light to induce chemical reactions, which can be useful in various fields such as material science, medicine, and environmental science .
The 1,1,2,2-Tetrafluoroethanesulfonyl chloride can be used to introduce the HCF2CF2 group into organic compounds . This can be useful in the synthesis of various organic compounds with unique properties .
Development of SF5 group-containing Compounds
The Dolbier Group has also been involved in the development of methodology for incorporation of the SF5 group into aliphatic and aromatic compounds . The SF5 group has unique steric and electronic properties, making it valuable in pharmaceutical and agrochemical applications .
Synthetic Chemistry of Derivatives of Octafluoro [2.2]paracyclophane
The Dolbier Group has been involved in studies of octafluoro- [2.2]-paracyclophane . This compound has considerable commercial interest as precursors to its parylene polymer, which has exceptional thermal stability and dielectric properties .
Vapor-Liquid Equilibria Studies
1,2,2,2-Tetrafluoroethanesulfonyl fluoride can be used in vapor-liquid equilibria studies . These studies are essential for understanding the phase behavior of mixtures containing hydrogen fluoride, hydrogen chloride, and various chlorinated and fluorinated hydrocarbons .
Mechanism of Action
Target of Action
1,2,2,2-Tetrafluoroethanesulfonyl fluoride is an organic compound that is used as a reactant in organic synthesis . The primary targets of this compound are other organic compounds with which it reacts to form new products .
Mode of Action
The compound interacts with its targets through chemical reactions. The specific nature of these reactions depends on the structure and properties of the target compounds. The functional groups on 1,2,2,2-Tetrafluoroethanesulfonyl fluoride react with other compounds to form new products .
Biochemical Pathways
The specific biochemical pathways affected by 1,2,2,2-Tetrafluoroethanesulfonyl fluoride depend on the target compounds with which it reacts. The compound can be used as a fluorinated monomer in the manufacture of polymers , suggesting that it may play a role in the synthesis of these materials.
Result of Action
The result of the action of 1,2,2,2-Tetrafluoroethanesulfonyl fluoride is the formation of new organic compounds. The specific molecular and cellular effects of this action depend on the nature of the target compounds and the conditions under which the reactions occur .
properties
IUPAC Name |
1,2,2,2-tetrafluoroethanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF5O2S/c3-1(2(4,5)6)10(7,8)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAPHIQIAHGITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880177 | |
| Record name | 1,2,2,2-Tetrafluoroethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,2-Tetrafluoroethanesulfonyl fluoride | |
CAS RN |
2127-74-4 | |
| Record name | 1,2,2,2-Tetrafluoroethanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2127-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanesulfonyl fluoride, 1,2,2,2-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonyl fluoride, 1,2,2,2-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,2,2-Tetrafluoroethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1345878.png)
![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B1345885.png)
![Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1345889.png)
![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)
![4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345902.png)
![4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345904.png)




